molecular formula C21H19ClN2O3 B2634355 1-(4-chlorophenyl)-3-[(1S,2S)-2-(hydroxymethyl)-1H,2H,3H-naphtho[2,1-b]pyran-1-yl]urea CAS No. 477713-62-5

1-(4-chlorophenyl)-3-[(1S,2S)-2-(hydroxymethyl)-1H,2H,3H-naphtho[2,1-b]pyran-1-yl]urea

Cat. No.: B2634355
CAS No.: 477713-62-5
M. Wt: 382.84
InChI Key: KFDSXHVZLNIECC-XOBRGWDASA-N
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Description

Core Structural Components: Naphtho[2,1-b]pyran and Urea Moieties

The molecule comprises two primary domains: a naphtho[2,1-b]pyran scaffold and a substituted urea functional group. The naphtho[2,1-b]pyran system consists of a fused bicyclic framework featuring a pyran oxygen atom at position 1, with annelation occurring between the naphthalene C2 and pyran C1 positions. Key bond lengths and angles for the pyran ring are consistent with analogous naphthopyran derivatives, where the oxygen atom introduces slight bond distortion in the fused aromatic system.

The urea moiety (-N-(4-chlorophenyl)-N'-carbonyl-) bridges the 4-chlorophenyl group and the naphthopyran system. X-ray photoelectron spectroscopy of related urea-containing compounds suggests a planar configuration for the carbonyl group, with resonance stabilization between the lone pairs of the urea nitrogen atoms and the carbonyl π-system. Table 1 summarizes critical molecular parameters.

Table 1: Molecular descriptors of 1-(4-chlorophenyl)-3-[(1S,2S)-2-(hydroxymethyl)-1H,2H,3H-naphtho[2,1-b]pyran-1-yl]urea

Parameter Value Source
Molecular formula C₂₁H₁₉ClN₂O₃
Molecular weight 382.84 g/mol
Pyran ring conformation Half-chair
Urea C=O bond length 1.23 Å (calculated) -

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[(1S,2S)-2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3/c22-15-6-8-16(9-7-15)23-21(26)24-20-14(11-25)12-27-18-10-5-13-3-1-2-4-17(13)19(18)20/h1-10,14,20,25H,11-12H2,(H2,23,24,26)/t14-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDSXHVZLNIECC-XOBRGWDASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=C(O1)C=CC3=CC=CC=C32)NC(=O)NC4=CC=C(C=C4)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](C2=C(O1)C=CC3=CC=CC=C32)NC(=O)NC4=CC=C(C=C4)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-chlorophenyl)-3-[(1S,2S)-2-(hydroxymethyl)-1H,2H,3H-naphtho[2,1-b]pyran-1-yl]urea is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be represented by the following molecular formula:

  • C : 21
  • H : 20
  • Cl : 1
  • N : 2
  • O : 3

The structural formula highlights the presence of a chlorophenyl group and a naphtho[2,1-b]pyran moiety, which are significant for its biological interactions.

Research indicates that compounds with similar structures often exhibit activity through multiple pathways:

  • Kinase Inhibition : Some derivatives have shown to inhibit specific kinases involved in cancer progression. For example, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles demonstrated potent inhibitory effects against AKT2/PKBβ kinase, which is crucial in glioma malignancy pathways .
  • Cell Proliferation Inhibition : The compound has been tested against various cancer cell lines. Notably, one derivative exhibited an EC50 of approximately 20 µM against glioblastoma cells while showing significantly lower toxicity towards non-cancerous cells .

Biological Activity Overview

The biological activities of the compound can be summarized as follows:

Activity TypeDescription
Anticancer Activity Exhibits growth inhibition in glioblastoma cell lines with low cytotoxicity towards normal cells.
Kinase Inhibition Inhibits AKT2/PKBβ signaling pathway critical for oncogenesis in glioma.
Non-Toxicity Demonstrates reduced toxicity in non-cancerous cell lines compared to cancerous counterparts.

Case Study 1: Anticancer Efficacy

A study focusing on N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles reported that compound 4j , a close structural analogue of the target compound, inhibited the formation of 3D neurospheres in primary patient-derived glioma stem cells. This suggests a promising avenue for therapeutic development against glioblastoma .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of similar compounds revealed that modifications to the naphthoquinone structure significantly influenced their biological properties. Variations in substituents on the phenyl ring affected both potency and selectivity towards cancer cells versus normal cells .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Molecular Weight Key Features Evidence ID
Target Compound 4-Chlorophenyl, (1S,2S)-hydroxymethyl-naphthopyran C₂₁H₁₇ClN₂O₃ 380.83 Stereospecific naphthopyran core, urea linkage -
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea (7n) Trifluoromethyl, pyridinyl-thioether C₂₈H₂₄ClF₃N₄O₂S 597.03 Enhanced lipophilicity (CF₃, thioether), potential kinase inhibition
1-(4-Chlorophenyl)-3-(prop-2-yn-1-yl)urea Propynyl group C₁₀H₉ClN₂O 208.65 Simplified structure; lacks naphthopyran
1-(2-Chloroethyl)-3-[4-(4-nitrophenyl)sulfonylphenyl]urea Nitrophenyl-sulfonyl, chloroethyl C₁₅H₁₄ClN₃O₅S 379.81 Electrophilic sulfonyl group; possible DNA alkylation activity

Key Observations :

  • The propynyl derivative lacks the rigid naphthopyran scaffold, which may reduce target binding specificity.
  • The sulfonyl group in the nitro-substituted analog introduces strong electron-withdrawing effects, possibly altering reactivity or toxicity profiles.

Thiourea Analogs

Replacing the urea group with thiourea modifies hydrogen-bonding capacity and electronic properties:

Naphthopyran Scaffold Variants

Table 2: Scaffold Modifications and Implications

Compound Name Functional Groups Molecular Formula Biological Activity (if reported) Evidence ID
3-(3,4,5-Trimethoxyphenyl)-1H-naphtho[2,1-b]pyran-1-one Trimethoxyphenyl, ketone C₂₂H₁₈O₅ Not specified; trimethoxy groups often linked to tubulin inhibition
1H,2H,3H-naphtho[2,1-b]pyran-3-one Ketone C₁₃H₁₀O₂ Scaffold without urea; potential fluorescence properties
Naphtho[2,1-b]furan-pyrazoline hybrids Pyrazoline, aryl groups Variable Antimicrobial (e.g., 4e ), analgesic (3d )

Key Observations :

  • Pyrazoline hybrids demonstrate that heterocyclic additions to the naphtho scaffold can diversify biological outcomes (e.g., antimicrobial vs. analgesic).

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